Methyl 2-chloro-4-(methylsulfonamido)benzoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 2-chloro-4-(methylsulfonamido)benzoate” involves the use of pyridine in dichloromethane at 0 - 20℃ . The reaction involves the addition of methanesulphonyl chloride to a stirred solution of methyl-2-chloro-4-amino benzoate . After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours .Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-4-(methylsulfonamido)benzoate” is 1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(5-8(7)10)11-16(2,13)14/h3-5,11H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-(methylsulfonamido)benzoate” is a solid at room temperature . The compound is stored in a dry, sealed environment at room temperature .Scientific Research Applications
Synthesis and Characterization
- Novel synthesis methods and structural analyses of sulfonamide derivatives are critical for advancing chemical research and industrial applications. For instance, the development of efficient synthetic routes for sulfonamide intermediates, such as those used in the production of Tianeptine, highlights improvements in yield and cost-effectiveness for industrial production. These processes involve steps like diazotization, Sandmeyer reaction, and esterification, confirming structures through IR, MS, and NMR analyses (Yang Jian-she, 2009).
Environmental and Biological Implications
- The transformation of sulfonamide antibacterial agents through reactions with chlorine or in water bodies sheds light on the environmental fate of these compounds. For example, sulfamethoxazole's rapid reaction rates with free chlorine indicate significant transformations during water treatment processes. This understanding is crucial for assessing the impact of sulfonamides in municipal wastewaters and their removal through chlorination (Michael C. Dodd & Ching-Hua Huang, 2004).
Photocatalytic Behavior
- The photocatalytic degradation of sulfonamide herbicides, such as chlorsulfuron, over irradiated titanium dioxide particles, highlights the potential for advanced oxidation processes in mitigating environmental pollution. This research demonstrates the rapid breakdown of aromatic and heteroaromatic moieties under UV irradiation, offering insights into the removal mechanisms for persistent organic pollutants in water treatments (V. Maurino et al., 1999).
Safety and Hazards
“Methyl 2-chloro-4-(methylsulfonamido)benzoate” is classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
methyl 2-chloro-4-(methanesulfonamido)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(5-8(7)10)11-16(2,13)14/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNNMWDNBVMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-(methylsulfonamido)benzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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